

## GSK1059865: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Potent and Selective Orexin-1 Receptor Antagonist

### Introduction

**GSK1059865** is a potent and highly selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of various physiological functions, including wakefulness, reward processing, and stress responses.[3][5][6] **GSK1059865**'s selectivity for OX1R makes it a valuable tool for investigating the specific roles of this receptor in these processes.[3][5]

## **Chemical Structure and Properties**

**GSK1059865**, with the IUPAC name 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine, possesses a distinct chemical architecture that contributes to its high affinity and selectivity for the OX1R.[7][8][9]

Table 1: Chemical and Physical Properties of GSK1059865



| Property          | Value                                                                                            | Source     |  |
|-------------------|--------------------------------------------------------------------------------------------------|------------|--|
| IUPAC Name        | 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine | [7][8][9]  |  |
| Synonyms          | GSK-1059865                                                                                      | [2]        |  |
| CAS Number        | 1191044-58-2                                                                                     | [1][2]     |  |
| Molecular Formula | C22H26BrFN4O2                                                                                    | Calculated |  |
| Molecular Weight  | 477.37 g/mol                                                                                     | Calculated |  |
| Appearance        | Powder                                                                                           | [2]        |  |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.   | [2]        |  |

# **Mechanism of Action and Signaling Pathway**

**GSK1059865** functions as a competitive antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs).[5][10] The OX1R is primarily coupled to the Gq protein, and its activation by endogenous orexin peptides leads to the activation of phospholipase C (PLC).[9] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event. [9] **GSK1059865** blocks the binding of orexin-A and orexin-B to the OX1R, thereby inhibiting this downstream signaling cascade.





Click to download full resolution via product page

Caption: Orexin-1 Receptor Signaling Pathway and Inhibition by GSK1059865.

## Pharmacological and Biological Activity

In vitro studies have demonstrated the potent and selective antagonistic activity of **GSK1059865**. In functional assays, **GSK1059865** produces a non-surmountable antagonism with a dose-dependent rightward shift of the orexin-A (OXA) EC50 and a concomitant decrease of the agonist maximal response, with a calculated pKB value of 8.77 ± 0.12.[1] In vivo studies have highlighted its potential in modulating reward-seeking behaviors. For instance, treatment with **GSK1059865** has been shown to significantly decrease ethanol drinking in a dose-dependent manner in mice with a history of chronic intermittent ethanol exposure.[1][3][4] Notably, at similar doses, it did not affect the consumption of a palatable sucrose solution, suggesting a specific effect on compulsive reward-seeking rather than general reward intake.[1] [3][4][11]

Table 2: In Vitro and In Vivo Activity of GSK1059865



| Assay/Model                                        | Effect                                                    | Quantitative Data                                          | Source    |
|----------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------|-----------|
| Functional Antagonism (in vitro)                   | Non-surmountable antagonism of orexin-A induced response. | pKB = 8.77 ± 0.12                                          | [1]       |
| Ethanol Drinking (in vivo, ethanol-dependent mice) | Dose-dependent decrease in ethanol intake.                | Significant reduction<br>at 10, 25, and 50<br>mg/kg (i.p.) | [3][4]    |
| Sucrose Intake (in vivo)                           | No significant effect.                                    | -                                                          | [1][3][4] |
| Binge Eating Model (in vivo, rats)                 | Reduced binge-<br>eating-like behavior.                   | -                                                          | [12]      |

## **Experimental Protocols**

The following provides a generalized methodology for an in vivo study investigating the effects of **GSK1059865** on ethanol consumption in mice, based on published literature.[3]

# Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Intake

- Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.
- Baseline Ethanol Intake: Mice are evaluated for their baseline two-bottle choice ethanol intake (e.g., 15% v/v ethanol vs. water).
- CIE Procedure: Mice are exposed to intermittent ethanol vapor in inhalation chambers for a set duration to induce a state of ethanol dependence. Control animals are exposed to air.
- GSK1059865 Administration: GSK1059865 is dissolved in a vehicle such as saline with 0.5% v/v Tween 80.[1][3] Doses ranging from 10 to 50 mg/kg are administered via intraperitoneal (i.p.) injection 30 minutes prior to the ethanol drinking session.[1][3]







- Ethanol Intake Measurement: Following drug administration, mice are given access to the two-bottle choice, and ethanol and water consumption are measured over a specified period.
- Data Analysis: Ethanol intake is calculated (g/kg body weight), and statistical analysis (e.g., ANOVA) is performed to compare the effects of different doses of GSK1059865 with the vehicle control group.





Click to download full resolution via product page

Caption: Workflow for an in vivo study of GSK1059865 on ethanol consumption.



### Conclusion

**GSK1059865** is a valuable pharmacological tool for the investigation of the orexin-1 receptor's role in complex behaviors, particularly those related to addiction and compulsive reward-seeking. Its high selectivity allows for the targeted dissection of OX1R-mediated pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the orexin system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK1059865 | OX1R antagonist. | CAS 1191044-58-2 | Buy GSK1059865 from Supplier InvivoChem [invivochem.com]
- 3. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]



 To cite this document: BenchChem. [GSK1059865: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620036#gsk1059865-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com